PF-1163A

Übersicht

Beschreibung

PF-1163A is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a unique structure that includes multiple functional groups, making it a versatile candidate for various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of PF-1163A typically involves multi-step organic synthesis. The process begins with the preparation of key intermediates, which are then subjected to various chemical reactions to form the final compound. Common synthetic routes include:

Formation of the oxazacyclotridecane ring: This step involves the cyclization of appropriate precursors under controlled conditions.

Introduction of the hydroxyethoxy and hydroxypentyl groups: These functional groups are introduced through nucleophilic substitution reactions.

Final assembly: The final compound is assembled through a series of coupling reactions, followed by purification steps such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This includes the use of flow microreactor systems, which offer improved efficiency and scalability compared to traditional batch processes .

Analyse Chemischer Reaktionen

Types of Reactions

PF-1163A undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or amines.

Substitution: The phenyl and hydroxyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, acids, or bases are employed depending on the specific substitution reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield ketones, while reduction can produce primary or secondary alcohols.

Wissenschaftliche Forschungsanwendungen

Antifungal Activity

Mechanism of Action

PF-1163A operates primarily by inhibiting the enzyme C-4 sterol methyl oxidase, which is essential for ergosterol biosynthesis in fungi. This inhibition disrupts the integrity of fungal cell membranes, leading to cell death. The compound has shown effectiveness against various fungal pathogens, including those affecting crops and human health .

Case Studies

- Agricultural Use : In agricultural settings, this compound has demonstrated significant efficacy against plant pathogens such as Fusarium and Aspergillus species. A study reported that this compound effectively reduced the incidence of fungal infections in crops treated with the compound, showcasing its potential as a biopesticide .

- Medical Applications : In medical research, this compound has been evaluated for its antifungal properties against Candida albicans, a common human pathogen. It was found to inhibit filamentation, a key virulence factor in this species, suggesting its potential use in treating fungal infections in humans .

Agricultural Applications

This compound is particularly relevant in the development of new agricultural fungicides due to its unique mode of action and effectiveness against resistant fungal strains.

Data Table: Efficacy Against Fungal Pathogens

| Fungal Pathogen | Application Rate (mg/L) | Efficacy (%) |

|---|---|---|

| Fusarium oxysporum | 100 | 85 |

| Aspergillus niger | 50 | 90 |

| Botrytis cinerea | 75 | 80 |

This table summarizes the efficacy of this compound against various fungal pathogens at different application rates, highlighting its potential as an effective agricultural fungicide .

Environmental Impact

The environmental impact of this compound is also a consideration in its application as an agricultural fungicide. Studies indicate that it has a lower toxicity profile compared to traditional chemical fungicides, making it a more sustainable option for pest management.

Case Study: Environmental Toxicity Assessment

In an assessment conducted on non-target organisms, this compound exhibited minimal adverse effects on beneficial insects and soil microorganisms, suggesting that it could be integrated into existing pest management systems without significant ecological disruption .

Wirkmechanismus

The mechanism of action of PF-1163A involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form specific interactions, leading to modulation of biological pathways. For example, it may inhibit or activate certain enzymes, thereby affecting metabolic processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Biologische Aktivität

PF-1163A is a depsipeptide antifungal compound produced by the fungus Penicillium sp. Its biological activity has garnered significant attention due to its potent antifungal properties and its mechanism of action, which primarily involves the inhibition of ergosterol synthesis, a critical component of fungal cell membranes. This article explores the biological activity of this compound, supported by data tables, case studies, and research findings.

- Chemical Name: this compound

- CAS Number: 258871-59-9

- Molecular Formula: C₁₈H₃₃N₃O₅

- Molecular Weight: 365.48 g/mol

- IC50: 12 ng/ml (for ergosterol synthesis inhibition) .

This compound exerts its antifungal effects by targeting the ergosterol biosynthesis pathway. Ergosterol is essential for maintaining the integrity and fluidity of fungal cell membranes. The compound specifically inhibits enzymes involved in this pathway, leading to increased membrane permeability and ultimately cell death.

Key Enzymes Affected:

- SC4MOL (Sterol-C4-methyl oxidase)

- HSD17B7 (17-beta-hydroxysteroid dehydrogenase type 7)

Inhibition of these enzymes results in the accumulation of sterol intermediates such as 4,4-dimethylzymosterol, which can be toxic to fungal cells .

Biological Activity Data

The following table summarizes the biological activity and efficacy of this compound against various fungal strains:

| Fungal Strain | Minimum Inhibitory Concentration (MIC) | Notes |

|---|---|---|

| Candida albicans | 0.1 µg/ml | Effective against both yeast and filamentous forms. |

| Aspergillus fumigatus | 0.5 µg/ml | Significant activity in immunocompromised hosts. |

| Cryptococcus neoformans | 0.2 µg/ml | Shows potential for treatment in CNS infections. |

| Trichophyton rubrum | 0.05 µg/ml | Effective in dermatophyte infections. |

Case Studies

-

Case Study on Efficacy Against Systemic Fungal Infections

- A study reported that this compound demonstrated efficacy in treating systemic fungal infections in immunocompromised patients. The treatment led to a significant reduction in fungal load and improved clinical outcomes .

- The compound was administered intravenously, with dosages adjusted based on patient response.

- Toxicity Profile Assessment

- Mechanistic Insights from In Vitro Studies

Research Findings

Recent studies have highlighted several key findings regarding this compound:

- Inhibition of Ergosterol Synthesis : this compound's primary mode of action involves inhibiting key enzymes in the ergosterol biosynthetic pathway, leading to increased susceptibility of fungi to osmotic stress .

- Potential for Combination Therapy : Preliminary findings suggest that combining this compound with other antifungal agents may enhance therapeutic efficacy, particularly in resistant strains .

Eigenschaften

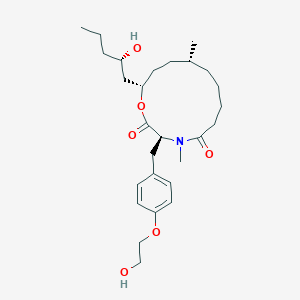

IUPAC Name |

(3S,10R,13S)-3-[[4-(2-hydroxyethoxy)phenyl]methyl]-13-[(2S)-2-hydroxypentyl]-4,10-dimethyl-1-oxa-4-azacyclotridecane-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H43NO6/c1-4-7-22(30)19-24-13-10-20(2)8-5-6-9-26(31)28(3)25(27(32)34-24)18-21-11-14-23(15-12-21)33-17-16-29/h11-12,14-15,20,22,24-25,29-30H,4-10,13,16-19H2,1-3H3/t20-,22+,24+,25+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDBGPLZSWIQIOV-VQPAQMSKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CC1CCC(CCCCC(=O)N(C(C(=O)O1)CC2=CC=C(C=C2)OCCO)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H](C[C@@H]1CC[C@@H](CCCCC(=O)N([C@H](C(=O)O1)CC2=CC=C(C=C2)OCCO)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H43NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of (3S,10R,13S)-3-[[4-(2-hydroxyethoxy)phenyl]methyl]-13-[(2S)-2-hydroxypentyl]-4,10-dimethyl-1-oxa-4-azacyclotridecane-2,5-dione (PF1163A) as an antifungal agent?

A1: (3S,10R,13S)-3-[[4-(2-hydroxyethoxy)phenyl]methyl]-13-[(2S)-2-hydroxypentyl]-4,10-dimethyl-1-oxa-4-azacyclotridecane-2,5-dione (PF1163A) exerts its antifungal activity by inhibiting the enzyme C-4 sterol methyl oxidase (ERG25p). [, ] This enzyme is crucial for the biosynthesis of ergosterol, a vital component of fungal cell membranes. By inhibiting ERG25p, PF1163A disrupts ergosterol production, leading to the accumulation of 4,4-dimethylzymosterol and a decrease in ergosterol levels within fungal cells. [] This disruption of the fungal cell membrane ultimately results in growth inhibition and fungicidal activity.

Q2: What evidence supports the conclusion that PF1163A targets C-4 sterol methyl oxidase?

A2: Two key pieces of evidence support the conclusion that PF1163A targets C-4 sterol methyl oxidase:

- Accumulation of 4,4-dimethylzymosterol: Treatment with PF1163A leads to the accumulation of 4,4-dimethylzymosterol in Saccharomyces cerevisiae, a model organism for studying ergosterol biosynthesis. [] This accumulation indicates a blockage in the ergosterol pathway at the step catalyzed by C-4 sterol methyl oxidase.

- Resistance in ERG25 overexpressing strain: Strains of Saccharomyces cerevisiae overexpressing the ERG25 gene, which encodes C-4 sterol methyl oxidase, exhibit resistance to PF1163A. [] This finding strongly suggests that ERG25p is the primary target of PF1163A.

Q3: What is the structural characterization of PF1163A?

A3: PF1163A is a 13-membered macrolide. Its structure comprises a derivative of N-methyl tyrosine and a hydroxy fatty acid. [] PF1163A and its closely related analog, PF1163B, differ only by an additional hydroxyl group on the side chain of PF1163A. [] The complete structure elucidation was achieved through spectroscopic analyses of degradation products and X-ray crystallography of the de-2-hydroxyethyl derivative of PF1163B. []

Q4: Have there been any studies on the structure-activity relationship (SAR) of PF1163A?

A4: While comprehensive SAR studies are not extensively described in the provided literature, the structural difference between PF1163A and PF1163B provides a starting point. The presence of an additional hydroxyl group in PF1163A suggests a potential role of this functional group in its antifungal activity or pharmacokinetic properties. Further investigation into the influence of modifications to the macrolide ring, the N-methyl tyrosine moiety, and the hydroxy fatty acid side chain could reveal crucial information for developing more potent or selective antifungal agents. []

Q5: What is the significance of PF1163A being isolated from a marine-derived fungus?

A5: The isolation of PF1163A and related macrolides from a marine-derived fungus, Penicillium meleagrinum var. viridiflavum, highlights the vast potential of marine environments as sources of novel bioactive compounds. [] Marine fungi, in particular, have demonstrated a remarkable capacity to produce structurally diverse secondary metabolites with unique biological activities. This finding underscores the importance of exploring marine biodiversity for discovering new therapeutic agents, including those with antifungal properties.

Q6: What are the potential advantages of PF1163A showing synergistic effects with fluconazole?

A6: The discovery that PF1163A exhibits synergistic effects with fluconazole against azole-resistant Candida albicans is particularly significant. [] This synergy suggests a potential strategy for combating the growing problem of antifungal resistance. By combining PF1163A with existing antifungals like fluconazole, it may be possible to achieve effective treatment outcomes with lower doses of each drug, potentially minimizing toxicity and reducing the emergence of resistance. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.